Cyanomethyl p-toluenesulfonate

Leaving group ability Hammett constant SN2 reactivity

Researchers requiring cyanomethylation of acid- or base-sensitive substrates often face over-alkylation or catalyst poisoning with halide-based reagents. Cyanomethyl p-toluenesulfonate provides a controlled-reactivity solution. • Moderated Electrophilicity: Tosylate σp +0.29 balances SN2 efficiency with substrate compatibility vs. triflate (σp +0.47). • Catalyst-Safe Byproduct: Non-nucleophilic tosylate anion avoids transition-metal coordination, simplifying Pd-catalyzed downstream steps. • Scalable Supply: Solid-state stability (mp 47-50°C) supports ambient storage and pilot-plant handling. Bulk quantities (up to kg) available upon request.

Molecular Formula C9H9NO3S
Molecular Weight 211.24 g/mol
CAS No. 14562-04-0
Cat. No. B080460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl p-toluenesulfonate
CAS14562-04-0
Molecular FormulaC9H9NO3S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC#N
InChIInChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3
InChIKeyPFXOLUYGXYEFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethyl p-Toluenesulfonate: Identity & Core Utility


Cyanomethyl p-toluenesulfonate (CAS 14562-04-0) is an organic compound classified as a sulfonate ester, consisting of a cyanomethyl group (–CH₂CN) covalently bonded to a p-toluenesulfonate (tosylate) leaving group . It typically appears as a white to off-white crystalline solid with a melting point of 47–50°C and a purity specification of ≥98% (GC) . The molecule functions primarily as a cyanomethylating agent in nucleophilic substitution reactions, where the tosylate moiety facilitates efficient leaving group departure to install the cyanomethyl fragment onto nucleophilic substrates .

Why Cyanomethyl p-Toluenesulfonate Has No Direct Replacement


While multiple reagents can deliver a cyanomethyl group, cyanomethyl p-toluenesulfonate occupies a distinct reactivity niche defined by the electronic and steric properties of its tosylate leaving group . The Hammett σp value for the tosylate group (+0.29) positions it between mesylate (+0.33) and the parent alcohol in terms of electron-withdrawing capacity, resulting in moderated electrophilicity that balances sufficient reactivity with manageable stability and byproduct profile [1]. In contrast, cyanomethyl triflate (σp +0.47) exhibits substantially higher reactivity but introduces greater moisture sensitivity, handling hazards, and the release of triflic acid, a potent superacid [1]. Cyanomethyl halides, while readily available, produce halide salts that can coordinate to metal catalysts or participate in undesired side reactions, whereas the tosylate anion is relatively inert and easily removed during workup [2]. Substituting a different leaving group therefore alters not only reaction rate but also the full set of downstream process considerations including purification burden, catalyst compatibility, and waste stream composition. The quantitative basis for these differences is detailed in the evidence guide below.

Quantitative Differentiation of Cyanomethyl p-Toluenesulfonate


Tosylate vs. Triflate & Mesylate: Leaving Group Ability

The Hammett σp constant quantifies the electron-withdrawing inductive effect of a substituent, which directly correlates with leaving group ability in SN1 and SN2 reactions [1]. For cyanomethyl p-toluenesulfonate, the tosylate group has a measured σp value of +0.29 [1]. This is lower than mesylate (σp +0.33) and substantially lower than triflate (σp +0.47) [1]. The lower σp value indicates that tosylate is a less aggressive leaving group than mesylate or triflate, translating to more controlled reaction kinetics and reduced susceptibility to premature decomposition or side reactions.

Leaving group ability Hammett constant SN2 reactivity

Leaving Group Hierarchy: Sulfonates vs. Halides

In bimolecular nucleophilic substitution (SN2) reactions, the reactivity order of leaving groups directly determines reaction rate and yield. A comprehensive ranking from nucleophilic substitution literature places sulfonate esters (RSO₃⁻, which includes tosylate) above all halides in leaving group ability [1]. The established order is RSO₃ > I > Br > Cl > F [1]. This means that cyanomethyl p-toluenesulfonate, bearing a sulfonate leaving group, will react faster with a given nucleophile than any cyanomethyl halide analog (e.g., chloroacetonitrile, bromoacetonitrile) under identical SN2 conditions.

Nucleophilic substitution Leaving group ranking Sulfonate esters

Agrochemical Biocidal Activity: Plant Pathogen Control

Cyanomethyl p-toluenesulfonate (specifically the compound where the aryl group is tolyl) is disclosed in U.S. Patent 4,029,809 as an active agent for protecting plants from fungal and bacterial pathogens [1]. The patent claims effective biocidal dosages ranging from approximately 0.1 lb to 20 lb of active agent per acre of surface treated, with an optimum range of 0.1–5 lb/acre [1]. The compound is described as exhibiting "good fungistatic and bacteriostatic potencies" with minimal phytotoxicity to the protected plants at biocidally effective dosages [1]. This distinguishes it from other cyanomethyl sulfonates that may lack documented agricultural efficacy or from alternative cyanomethylating reagents that have no intended biological application.

Agrochemical Fungicide Plant pathogen Cyanomethyl arylsulfonate

Cyanomethyl p-Toluenesulfonate: Priority Application Scenarios


Controlled Cyanomethylation of Complex Substrates

When installing a cyanomethyl group onto a polyfunctional substrate that contains acid- or base-sensitive moieties, the moderated reactivity of cyanomethyl p-toluenesulfonate (σp +0.29) relative to the more aggressive triflate analog (σp +0.47) minimizes unwanted side reactions [1]. The tosylate leaving group provides sufficient electrophilicity for efficient SN2 displacement while reducing the risk of substrate decomposition or over-alkylation, a common problem with more reactive cyanomethylating agents.

SN2 Reactions: Non-Coordinating & Removable Byproducts

In metal-catalyzed coupling reactions or sequences where subsequent steps are sensitive to halide coordination (e.g., palladium-catalyzed cross-couplings), cyanomethyl p-toluenesulfonate offers a distinct advantage over cyanomethyl halides [2]. The tosylate anion produced after alkylation is non-nucleophilic, does not strongly coordinate to transition metals, and is readily removed by aqueous workup. This avoids catalyst poisoning and simplifies purification relative to bromide or iodide salts, which can persist and interfere with downstream transformations.

Agrochemical Lead Identification & SAR Studies

For research programs targeting novel fungicides or bactericides for crop protection, cyanomethyl p-toluenesulfonate serves a dual role: it can be employed as a synthetic building block to construct candidate molecules, and its core scaffold (cyanomethyl arylsulfonate) has demonstrated intrinsic biocidal activity in the range of 0.1–5 lb/acre [3]. This allows SAR studies to explore modifications around the tolyl group while maintaining a synthetically accessible and bioactive core, a strategic advantage not offered by non-bioactive cyanomethylating reagents.

Large-Scale Synthesis Without Triflate Handling

Cyanomethyl triflate, while more reactive, requires stringent anhydrous conditions, specialized corrosion-resistant equipment due to triflic acid release, and incurs higher procurement costs [1]. Cyanomethyl p-toluenesulfonate, with its lower σp (+0.29) and solid-state stability at ambient temperature (melting point 47–50°C), is a more practical and economical choice for pilot-plant or manufacturing-scale cyanomethylations where process robustness and lower hazard profile outweigh the need for maximal reactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanomethyl p-toluenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.